REACTION_CXSMILES
|
CS[C:3](=[N:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[F:14])[CH:4]([CH3:6])[CH3:5].[C:15]1([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:20]=[CH:19][C:18]([C:21]([NH:23][NH2:24])=O)=[CH:17][CH:16]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CN(C)C=O>[C:15]1([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:20]=[CH:19][C:18]([C:21]2[N:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[F:14])[C:3]([CH:4]([CH3:6])[CH3:5])=[N:24][N:23]=2)=[CH:17][CH:16]=1
|
Name
|
N-(2-Fluorophenyl)-2-methylthiopropionimidate methyl ester
|
Quantity
|
7.84 g
|
Type
|
reactant
|
Smiles
|
CSC(C(C)C)=NC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)NN)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
monohydrate
|
Quantity
|
941 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent:chloroform-chloroform/methanol=100/1 to 50/1 to 20/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=NN=C(N1C1=C(C=CC=C1)F)C(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.98 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |